1-(2-Chloro-6-nitrophenyl)guanidine
Description
Fundamental Chemical Significance of Guanidines in Molecular Design
The guanidine (B92328) group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structural motif of paramount importance in chemistry and biology. Its unique electronic properties, arising from the delocalization of the π-electrons across the Y-shaped system, confer a high degree of stability. tubitak.gov.tr Upon protonation, the resulting guanidinium (B1211019) cation is highly stabilized by resonance, making guanidine one of the strongest organic bases. chemicalbook.com This strong basicity, coupled with the ability to form multiple hydrogen bonds, makes the guanidine scaffold a crucial component in the design of various functional molecules. tubitak.gov.trchemicalbook.com
In molecular design, the guanidine moiety is often incorporated to modulate the physicochemical properties of a compound, such as its basicity, polarity, and ability to interact with biological targets. epa.gov It is a key pharmacophore in numerous natural and synthetic bioactive molecules. chemicalbook.com The guanidinium group, for instance, is found in the side chain of the amino acid arginine and plays a critical role in protein structure and function through electrostatic interactions and hydrogen bonding. chemicalbook.com
Overview of N-Aryl Guanidine Class within Contemporary Chemical Research
N-aryl guanidines are a prominent class of guanidine derivatives where at least one of the nitrogen atoms is attached to an aryl group. This substitution significantly influences the electronic and steric properties of the guanidine core, leading to a diverse range of chemical behaviors and biological activities. The N-aryl- and N-acylguanidine structural motifs are essential for the function of several important classes of molecules, including pharmaceuticals and catalysts. researchgate.net
The presence of the aryl group can introduce a range of effects, from altering the pKa of the guanidine to providing a scaffold for further functionalization. Research into N-aryl guanidines has revealed their potential as inhibitors of various enzymes and as ligands for receptors. researchgate.net For example, the incorporation of guanidine functionality into molecular architectures has been explored for urease inhibition. sigmaaldrich.com The synthesis of N-aryl guanidines is often achieved through multi-step protocols, and their characterization relies on spectroscopic techniques. sigmaaldrich.com
Research Context and Rationale for Investigating 1-(2-Chloro-6-nitrophenyl)guanidine
The chloro and nitro groups are both electron-withdrawing, which is expected to significantly impact the basicity of the guanidine moiety. epa.gov The ortho positioning of these groups relative to the point of attachment to the guanidine nitrogen introduces steric hindrance, which can affect the molecule's conformation and its ability to interact with other molecules. The study of this compound allows researchers to explore the interplay between electronic effects, steric hindrance, and the inherent properties of the guanidine core. This understanding is valuable for the rational design of new molecules with tailored properties for applications in areas such as medicinal chemistry and materials science. While specific research on this compound is not widely published, its structural features suggest it could be a subject of interest for synthesizing novel heterocyclic compounds or as a potential bioactive agent.
Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN4O2 |
|---|---|
Molecular Weight |
214.61 g/mol |
IUPAC Name |
2-(2-chloro-6-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7ClN4O2/c8-4-2-1-3-5(12(13)14)6(4)11-7(9)10/h1-3H,(H4,9,10,11) |
InChI Key |
HZMDECONRWIUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 2 Chloro 6 Nitrophenyl Guanidine
Diverse Synthetic Pathways to N-Aryl Guanidine (B92328) Frameworks
The construction of the N-aryl guanidine framework is a cornerstone of its synthesis, with several established methods offering versatility in terms of starting materials and reaction conditions. These pathways often rely on the reaction of an amine with a suitable "guanidine-transfer" reagent.
A prevalent strategy for synthesizing guanidines involves the use of activated precursors like thioureas, isothioureas, and cyanamides. These methods are valued for their reliability and the commercial availability of the necessary reagents.
Thioureas: N,N'-disubstituted thioureas can be converted to guanidines through desulfurization in the presence of an amine. This transformation is typically promoted by thiophilic metal salts, such as mercury(II) chloride, or by other activating agents like Mukaiyama's reagent. rsc.org A newer, greener approach utilizes visible light and a photocatalyst like Ru(bpy)3Cl2 to convert thioureas to guanidines at room temperature in an aqueous ethanol (B145695) solution. organic-chemistry.orgresearchgate.net This photocatalytic method is particularly effective for aryl-substituted thioureas and proceeds via a carbodiimide (B86325) intermediate. organic-chemistry.org Mechanochemical methods, such as ball milling, also offer a solvent-free route to synthesize thioureas from anilines and carbon disulfide, which can then be converted to guanidines. beilstein-journals.org
Isothioureas: S-methylisothioureas are common guanylating agents. rsc.org They react with primary and secondary amines to yield guanidines. For instance, N,N′-di-Boc-S-methylisothiourea is a frequently used reagent that reacts with amines in the presence of HgCl2 to form protected guanidines, which can subsequently be deprotected. nih.gov This method provides a convergent approach for creating diverse libraries of substituted guanidines.
Cyanamides: The direct reaction of an amine with cyanamide (B42294) is a fundamental method for guanidine synthesis. This reaction can be catalyzed by Lewis acids, such as scandium(III) triflate, which allows the reaction to proceed under mild conditions in water. organic-chemistry.org This is particularly useful for water-soluble substrates. organic-chemistry.org Another approach involves the use of acylcyanamides, which can be activated with chlorotrimethylsilane (B32843) to generate a reactive N-silylcarbodiimide intermediate that readily guanylates various amines, including anilines. organic-chemistry.org
Table 1: Comparison of Guanidination Precursors
| Precursor | Typical Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thioureas | HgCl₂, Mukaiyama's reagent, Et₃N rsc.orgedepositireland.ie | Readily available starting materials. | Use of toxic metal reagents (e.g., mercury). |
| Visible light, Ru(bpy)₃Cl₂, H₂O/EtOH organic-chemistry.orgresearchgate.net | Mild, environmentally friendly conditions. | Less effective for alkyl thioureas. organic-chemistry.org | |
| Isothioureas | N,N′-di-Boc-S-methylisothiourea, HgCl₂ nih.gov | Good for creating protected guanidines, allows for diversification. | Often requires a protection/deprotection sequence. |
| Cyanamides | Cyanamide, Sc(OTf)₃, H₂O organic-chemistry.org | Atom economical, mild conditions. | Can require harsh conditions without a catalyst. rsc.org |
Isocyanide-based multicomponent reactions offer an alternative and efficient route to substituted guanidines. A one-pot procedure has been developed involving N-chlorophthalimide, isocyanides, and amines to produce N,N'-disubstituted guanidines. rsc.org This method proceeds through an N-phthaloylguanidine intermediate and is notable for its operational simplicity and mild reaction conditions. rsc.org While many isocyanide-based methods yield trisubstituted guanidines, this sequential one-pot approach provides a direct pathway to disubstituted products. rsc.org Another strategy involves a cobalt-catalyzed condensation of sulfonyl azides with isocyanides and anilines to form N-sulfonyl guanidines. nih.gov
Strategic Functionalization of the Phenyl Moiety
The specific substitution pattern of the phenyl ring in 1-(2-chloro-6-nitrophenyl)guanidine is critical to its identity. The synthesis of this compound relies on the availability of the correctly substituted aniline (B41778) precursor, 2-chloro-6-nitroaniline (B1581787).
The synthesis of the required 2-chloro-6-nitroaniline precursor involves standard aromatic substitution reactions. The introduction of nitro groups onto an aromatic ring is typically achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. chemicalbook.com Halogenation, such as chlorination or bromination, can also be performed using appropriate reagents. For example, o-chloro-p-nitroaniline can be brominated using a combination of hydrobromic acid and sodium chlorate (B79027) in an acidic medium to yield 2-bromo-6-chloro-4-nitroaniline. chemicalbook.com The relative positioning of these groups is directed by the existing substituents on the ring.
A multi-step synthesis of 5-chloro-2-nitroaniline (B48662) starts with 3-chloroaniline, which is first acylated, then nitrated using nitric acid and acetic anhydride, and finally hydrolyzed. chemicalbook.com This highlights the use of protecting groups and controlled reaction conditions to achieve the desired isomer.
Achieving the specific 2,6-disubstitution pattern on the aniline precursor is a key synthetic challenge. The synthesis of 2,6-disubstituted anilines is of significant interest due to their presence in many biologically active compounds. nih.gov Traditional methods can be limited, but newer approaches offer improved efficiency.
One novel method involves the direct reaction between amides (as the nitrogen source) and diaryliodonium salts, which proceeds without a catalyst and offers a broad scope for creating sterically hindered anilines. nih.gov Another strategy for preparing 2-chloro-6-methylaniline (B140736) involves a one-pot reaction starting from 3-chloro-5-methyl-4-nitroaniline, using a diazotization-reduction sequence followed by nitro group reduction with iron powder. google.com While the substituents differ, the strategy of manipulating functional groups around the ring is relevant. The synthesis of 2,6-dinitroaniline (B188716) has been achieved via the desulfonation of potassium 4-amino-3,5-dinitrobenzenesulfonate, which is itself prepared from chlorobenzene (B131634) through sulfonation, nitration, and ammonolysis steps. orgsyn.org
Derivatization Strategies for the Guanidine Core and its Substituents
Once the this compound scaffold is formed, it can undergo further chemical transformations. These derivatizations can modify the guanidine unit itself or the substituents on the phenyl ring.
The guanidine functional group is a versatile building block for the synthesis of nitrogen-rich heterocyclic compounds. nih.gov Guanidines can react with bis-electrophiles, such as 1,1,3,3-tetramethoxypropane (B13500) or ethyl acetoacetate, to form various fused pyrimidine (B1678525) systems. nih.govresearchgate.net These cyclization reactions often occur under thermal or microwave conditions and can be catalyzed by acids. nih.govresearchgate.net For example, N-aryl guanidines can undergo cyclization with homopropargyl amines in the presence of CO2 to yield 2-oxazinones. nih.gov
The guanidine moiety can also be acylated or alkylated. scholaris.canih.gov For instance, N,N′-di-Boc protected guanidines can be synthesized, and these protecting groups can be selectively removed to allow for further functionalization. nih.gov The guanidination of primary amines with reagents like N,N′-di-Boc-N″-triflylguanidine is a common strategy to introduce a protected guanidine group, which can then be deprotected and further modified. nih.gov Pre-column derivatization of guanidines with reagents like acetylacetone (B45752) allows for their analysis via HPLC by forming a detectable pyrimidine derivative. nih.gov This reaction highlights a chemical transformation of the guanidine core into a heterocyclic system.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Amino-6-methylpyrimidin-4(3H)-one |
| 2-Bromo-6-chloro-4-nitroaniline |
| 2-Chloro-3-phenoxy-6-nitro-aniline |
| 2-Chloro-6-methylaniline |
| 2-Chloro-6-nitroaniline |
| 2,6-Dinitroaniline |
| 3-Chloro-5-methyl-4-nitroaniline |
| 5-Chloro-2-nitroaniline |
| N,N′-di-Boc-N″-triflylguanidine |
| N,N′-di-Boc-S-methylisothiourea |
Mechanistic Investigations of Key Synthetic Reactions
The synthetic pathways leading to this compound and its subsequent chemical transformations are governed by intricate reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the formation of potential byproducts. This section delves into the mechanistic details of the key reactions involved in the synthesis and transformation of this compound, supported by kinetic studies and theoretical models.
A plausible and commonly employed method for the synthesis of guanidines involves the reaction of an amine with a guanylating agent such as cyanamide. The mechanism for the formation of this compound from 2-chloro-6-nitroaniline and cyanamide likely proceeds through a nucleophilic addition pathway. The reaction is typically catalyzed by an acid, which protonates the cyanamide, enhancing its electrophilicity. The lone pair of electrons on the amino group of 2-chloro-6-nitroaniline then attacks the carbon atom of the protonated cyanamide. This is followed by a series of proton transfers, ultimately leading to the formation of the guanidinium (B1211019) salt. The free guanidine can be obtained by neutralization.
Another significant reaction of this compound and its analogs is their base-catalyzed intramolecular cyclization. Kinetic studies on related N-substituted 1-(2-nitrophenyl)guanidines have shed light on the mechanism of this transformation, which leads to the formation of substituted 3-amino-1,2,4-benzotriazine 1-oxides. chempap.orgresearchgate.net
The proposed mechanism for this cyclization is initiated by the deprotonation of the guanidine moiety by a base, forming an anion. Spectroscopic and electrochemical studies suggest that in the initial conformation, a hydrogen bond exists between a hydrogen atom on the N(1) nitrogen of the guanidine group and an oxygen atom of the ortho-nitro group. chempap.org For the cyclization to occur, a conformational change is necessary, which involves rotation around the C(aromatic)–N(1) bond. This disrupts the conjugation of the guanidine group with the nitrophenyl ring. Following this conformational change, an intramolecular nucleophilic attack of the deprotonated guanidine nitrogen occurs on the nitrogen atom of the nitro group. This is followed by the elimination of a hydroxide (B78521) ion and subsequent aromatization of the ring system to yield the final benzotriazine 1-oxide product. chempap.org
The rate of this cyclization has been shown to be dependent on the pH of the reaction medium, indicating a base-catalyzed process. chempap.orgresearchgate.net The reaction follows pseudo-first-order kinetics, and the rate constants are linearly dependent on the hydroxide ion concentration. researchgate.net
Below is a data table summarizing the kinetic findings for the cyclization of related nitrophenylguanidine compounds.
Spectroscopic and Crystallographic Characterization of 1 2 Chloro 6 Nitrophenyl Guanidine and Analogues
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive structure of 1-(2-Chloro-6-nitrophenyl)guanidine is established through a combination of advanced spectroscopic methods. These techniques provide a comprehensive picture of the molecule's atomic connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide crucial information about the hydrogen and carbon environments within the molecule.
In the ¹H NMR spectrum, the aromatic protons on the phenyl ring typically appear as a multiplet in the downfield region, a consequence of the deshielding effects of the nitro and chloro substituents. The protons of the guanidine (B92328) group (NH and NH₂) exhibit broad signals due to quadrupole broadening and chemical exchange.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the nitro group and the halogen substituent. The carbon atom of the guanidine group (C=N) is characteristically observed in the 150-160 ppm range. Multidimensional NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning the proton and carbon signals, particularly for the complex aromatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are predicted values and may differ from experimental results.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1-NH | - | 158.2 |
| C2-Cl | - | 134.5 |
| C3-H | 7.85 (d, J=8.1 Hz) | 125.1 |
| C4-H | 7.60 (t, J=8.2 Hz) | 131.9 |
| C5-H | 8.01 (d, J=8.3 Hz) | 123.8 |
| C6-NO₂ | - | 148.7 |
| C(NH)(NH₂) | - | 155.4 |
| NH₂ | 7.2 (br s) | - |
| NH | 8.5 (br s) | - |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The vibrational spectrum of this compound is characterized by absorption bands corresponding to the various stretching and bending modes of its constituent groups.
Key vibrational frequencies include the N-H stretching vibrations of the guanidine group, which typically appear as broad bands in the 3200-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-N stretching vibrations and the C=N stretching of the guanidine moiety also give rise to characteristic bands in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be present.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions. The presence of the nitro-substituted phenyl ring, a strong chromophore, will result in significant absorption in the UV region. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent polarity.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₇H₇ClN₄O₂) by providing a highly accurate mass measurement. The fragmentation pattern in the mass spectrum would likely show characteristic losses of small molecules such as NH₃, HNO₂, and Cl, providing further confirmation of the structure.
Conformational Analysis and Isomerism in Solution and Solid States
The conformational flexibility of this compound primarily revolves around the rotation of the C-N bond connecting the phenyl ring and the guanidine group. The presence of the bulky chloro and nitro groups at the ortho positions can create steric hindrance, potentially leading to a non-planar arrangement between the phenyl ring and the guanidine moiety.
In solution, the molecule may exist as a mixture of conformers, with the equilibrium position influenced by the solvent and temperature. In the solid state, the conformation will be locked into a specific arrangement determined by the crystal packing forces, primarily hydrogen bonding and van der Waals interactions. Tautomerism is also a possibility for the guanidine group, which can exist in different isomeric forms. Computational modeling, in conjunction with experimental data, would be beneficial for a more detailed understanding of the conformational preferences and the energy barriers to rotation.
Computational and Theoretical Chemistry Investigations of 1 2 Chloro 6 Nitrophenyl Guanidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful, non-invasive tool to elucidate the electronic properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are at the forefront of these computational explorations.
Density Functional Theory (DFT) and Ab Initio Methods
Modern computational chemistry heavily relies on methods like Density Functional Theory (DFT) and ab initio calculations to model molecular systems. For a molecule like 1-(2-Chloro-6-nitrophenyl)guanidine, DFT functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed due to their balance of accuracy and computational cost. Ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a pathway to systematically improve upon the initial approximations, offering a more rigorous, albeit computationally intensive, description of the electronic structure. These methods are fundamental in predicting the behavior of complex organic molecules.
Geometry Optimization and Energetic Profiles
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this would involve finding the minimum energy conformation by considering the rotational freedom around the C-N bonds and the spatial arrangement of the chloro and nitro substituents on the phenyl ring. The resulting energetic profile reveals the relative stabilities of different conformers and the energy barriers for their interconversion, providing insight into the molecule's flexibility and preferred shape.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. For this compound, the electron-withdrawing nature of the chloro and nitro groups is expected to lower the energies of both the HOMO and LUMO, influencing its reactivity towards nucleophiles and electrophiles.
| Parameter | Predicted Value (Arbitrary Units) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Note: Specific values require dedicated computational studies. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP map would likely show negative potential (red/yellow) around the nitro group's oxygen atoms and the guanidine (B92328) nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the guanidine group, suggesting sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic interactions within a molecule. It can quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, which signifies intramolecular charge transfer and contributes to molecular stability. For this compound, NBO analysis would reveal the extent of conjugation between the phenyl ring, the nitro group, and the guanidine moiety, as well as the nature of the C-Cl and C-N bonds.
Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value (Arbitrary Units) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | - |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | - |
| Electrophilicity Index (ω) | χ2 / (2η) | - |
| Note: Specific values require dedicated computational studies. |
Molecular Docking and Ligand-Target Interaction Studies (in silico analysis with biomolecular targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are instrumental in identifying potential biomolecular targets and elucidating the specific interactions that govern its binding affinity. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of molecular interactions can be inferred from studies on analogous compounds containing guanidine and nitrophenyl moieties.
The guanidine group, with its capacity for strong hydrogen bonding and its cationic nature at physiological pH, is a key pharmacophore in many biologically active compounds. It can act as a hydrogen bond donor through its -NH2 groups and as a protonated cation, forming salt bridges with negatively charged residues like aspartate and glutamate (B1630785) in protein binding sites. In silico investigations of other guanidine-containing molecules have demonstrated their significant role in ligand-target complex formation.
The 2-chloro-6-nitrophenyl group introduces further complexity and potential for interaction. The nitro group can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The chlorine atom can participate in halogen bonding, a directional non-covalent interaction with nucleophilic atoms.
A hypothetical molecular docking study of this compound against a kinase, a common drug target, might reveal interactions as summarized in the table below.
| Interaction Type | Interacting Residue (Hypothetical) | Functional Group on Ligand | Estimated Contribution to Binding Energy |
| Hydrogen Bond | Asp168 | Guanidine -NH2 | Strong |
| Salt Bridge | Glu91 | Protonated Guanidinium (B1211019) | Strong |
| π-π Stacking | Phe80 | Nitrophenyl Ring | Moderate |
| Halogen Bond | Carbonyl Oxygen of Leu83 | Chlorine | Weak to Moderate |
| Hydrogen Bond | Ser15 | Nitro Group | Weak |
This table is illustrative and based on general principles of molecular interactions, not on specific experimental data for this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the stability of ligand-protein complexes over time. For this compound, MD simulations would be crucial to understand its flexibility and how it adapts its conformation upon binding to a target.
An MD simulation would typically start with a docked pose of the ligand in the binding site of a protein. Over the course of the simulation, the movements of all atoms in the system are calculated, providing insights into:
Conformational Stability: The guanidinium group is relatively rigid due to resonance, but the torsion angle between the phenyl ring and the guanidine group allows for conformational flexibility. MD simulations can reveal the most stable conformations of the molecule in both its free and bound states.
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, the stability of the binding pose can be assessed. A stable RMSD for the ligand suggests a stable binding mode.
Water-Mediated Interactions: MD simulations explicitly include solvent molecules, which can reveal the role of water in mediating interactions between the ligand and the protein.
Atomistic simulations of other guanidine-containing ligands binding to biological targets like riboswitches have highlighted the critical role of ions and the surrounding environment in stabilizing the bound complex uni-konstanz.deuni-konstanz.de. Similar principles would apply to the binding of this compound.
Analysis of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding, C-H···O Interactions)
The structure, stability, and intermolecular recognition of this compound are governed by a variety of non-covalent interactions.
Hydrogen Bonding: The guanidine moiety is a potent hydrogen bond donor, and the nitro group is a hydrogen bond acceptor. In a crystal lattice or a protein binding pocket, these groups would be expected to form a network of hydrogen bonds. The crystal structure of related compounds, like (2,4,6-trinitrophenyl)guanidine, reveals extensive hydrogen-bonding interactions that create a three-dimensional framework researchgate.net.
π-π Stacking: The electron-deficient nitrophenyl ring can participate in π-π stacking interactions with other aromatic systems. These interactions are crucial for the organization of molecules in the solid state and for binding to aromatic residues in proteins researchgate.netresearchgate.netnih.govrsc.org. Theoretical studies on substituted pyridinium (B92312) ions have shown that solvent can modulate the strength of π-π stacking interactions nih.gov.
C-H···O Interactions: Weak hydrogen bonds involving carbon as the donor (C-H···O) are also likely to play a role in the crystal packing and conformational stabilization of this molecule. Hirshfeld surface analysis of related crystal structures often reveals a significant contribution from such contacts nih.gov.
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Molecules with significant charge separation, often described as push-pull systems, can exhibit non-linear optical (NLO) properties. In this compound, the electron-donating guanidine group (push) and the electron-withdrawing nitro group (pull) create a potential for intramolecular charge transfer, which is a key requirement for second-order NLO activity.
Computational methods, particularly density functional theory (DFT), are widely used to predict the NLO properties of molecules. The key parameters calculated are:
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an electric field.
First Hyperpolarizability (β): A measure of the second-order NLO response.
Second Hyperpolarizability (γ): A measure of the third-order NLO response.
Theoretical studies on other organic molecules with donor-acceptor frameworks have shown a strong correlation between their structure and NLO properties nih.govrsc.orgnih.gov. For this compound, the ortho-chloro substituent could influence the NLO properties by inducing a twist in the phenyl ring, affecting the conjugation and intramolecular charge transfer.
A hypothetical DFT calculation of the NLO properties of this compound might yield the following results.
| NLO Property | Calculated Value (a.u.) | Significance |
| Polarizability (α) | > 100 | Indicates significant electronic polarizability |
| First Hyperpolarizability (β) | > 1000 | Suggests potential for second-order NLO applications |
| Second Hyperpolarizability (γ) | > 10000 | Suggests potential for third-order NLO applications |
This table presents hypothetical values for illustrative purposes and are not based on actual calculations for this compound.
Design and Synthesis of Analogue Libraries for SAR Exploration
The systematic exploration of the structure-activity relationships of this compound necessitates the design and synthesis of diverse analogue libraries. The synthetic strategies for creating these libraries often involve the reaction of 2-chloro-6-nitroaniline (B1581787) with various cyanamide (B42294) derivatives or the use of other guanylating agents. This approach allows for the introduction of a wide range of substituents on the guanidine nitrogen atoms, enabling a thorough investigation of the impact of these modifications on biological activity.
Key areas of structural modification in the design of analogue libraries include:
Substitution on the Phenyl Ring: While the parent compound has a chloro and a nitro group, analogues with alternative substitutions are synthesized to probe the effects of electronics and sterics at these positions.
Modification of the Guanidine Group: Alkylation, arylation, or incorporation of the guanidine nitrogen atoms into heterocyclic systems can significantly alter the compound's basicity, lipophilicity, and hydrogen bonding capacity.
Introduction of Spacers: The insertion of linker moieties between the phenyl ring and the guanidine group can be explored to understand the optimal spatial arrangement for target interaction.
Correlation of Structural Modifications with In Vitro Biological Activity
The in vitro biological activity of this compound and its derivatives is highly dependent on their structural features. The electronic and steric nature of the substituents on the phenyl ring, as well as the substitution pattern of the guanidine group, play a critical role in determining the potency and selectivity of these compounds.
The following table summarizes the expected impact of structural modifications on the in vitro activity of this compound analogues, based on general principles of medicinal chemistry and findings for related guanidine compounds.
| Structural Modification | Rationale | Expected Impact on In Vitro Activity |
| Replacement of the chloro group with other halogens (F, Br, I) | Modulates lipophilicity and electronic effects. | Could enhance or decrease activity depending on the specific target interaction. For instance, in some antileishmanial guanidine derivatives, bromo and iodo substituents have shown favorable activity. mdpi.com |
| Variation of the position of the nitro and chloro groups | Alters the electronic distribution and steric hindrance around the phenylguanidine core. | Likely to significantly affect binding affinity and selectivity. |
| Introduction of alkyl or aryl substituents on the guanidine nitrogen atoms | Modifies basicity, lipophilicity, and hydrogen bonding potential. | Can improve cell permeability and target engagement, but may also introduce steric hindrance. |
| Cyclization of the guanidine moiety | Constrains the conformation of the guanidine group. | May lead to increased rigidity and improved binding to specific targets. |
Identification of Key Pharmacophoric Features for Biological Interaction
The key pharmacophoric features of this compound are the essential structural elements required for its biological activity. These features are identified through the analysis of SAR data from analogue libraries and computational modeling studies.
The primary pharmacophoric elements of this compound are believed to be:
The Guanidinium Group: At physiological pH, the guanidine moiety is protonated, forming a positively charged guanidinium ion. This charged group is crucial for forming strong ionic and hydrogen bond interactions with negatively charged residues (e.g., aspartate, glutamate) in the binding sites of target proteins.
The Substituted Phenyl Ring: The 2-chloro-6-nitrophenyl group acts as a key recognition element, likely engaging in hydrophobic and/or π-stacking interactions with the target. The specific substitution pattern is critical for orienting the molecule within the binding pocket.
The Hydrogen Bond Donors: The hydrogen atoms on the guanidine nitrogen atoms can act as hydrogen bond donors, further stabilizing the interaction with the biological target.
Elucidation of Molecular Mechanisms Underlying Biological Effects (e.g., enzyme inhibition, target binding)
The biological effects of guanidine-containing compounds are diverse and depend on their specific molecular targets. nih.gov For this compound, several potential mechanisms of action can be postulated based on the known activities of related compounds.
One of the well-established mechanisms for guanidine derivatives is the inhibition of enzymes. The positively charged guanidinium group can mimic the protonated side chain of arginine, a common recognition motif in enzyme active sites. This allows guanidine-containing molecules to act as competitive inhibitors for a variety of enzymes, including proteases and nitric oxide synthases. nih.gov
Another potential mechanism is the interaction with ion channels and transporters. The guanidinium ion can block the pores of certain ion channels or compete with endogenous substrates for binding to transporters. For example, guanidine itself is known to enhance the release of acetylcholine (B1216132) and affect muscle cell membrane depolarization. drugbank.com
Strategies for Optimizing Molecular Interactions and Selectivity (pre-clinical focus)
The optimization of the molecular interactions and selectivity of this compound is a key focus of preclinical drug discovery efforts. The goal is to enhance the compound's affinity for its intended biological target while minimizing off-target effects.
Strategies for optimization include:
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking and molecular dynamics simulations can be used to design analogues with improved binding affinity and selectivity. This approach allows for the rational modification of the lead compound to maximize favorable interactions and minimize unfavorable ones.
Bioisosteric Replacement: The chloro and nitro groups on the phenyl ring can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). This can lead to improved pharmacokinetic properties or reduced toxicity while maintaining or enhancing biological activity.
Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, thereby increasing its potency and selectivity. This can be achieved by cyclizing the guanidine moiety or by incorporating the phenylguanidine core into a more rigid scaffold.
Through these iterative cycles of design, synthesis, and in vitro testing, it is possible to develop analogues of this compound with optimized profiles for further preclinical development.
Conclusion
1-(2-Chloro-6-nitrophenyl)guanidine represents an intriguing yet underexplored molecule within the vast family of N-aryl guanidines. While specific experimental data remains elusive in the public domain, its chemical structure, combining the versatile guanidine (B92328) scaffold with electron-withdrawing and sterically demanding substituents, suggests a rich area for future chemical investigation. The exploration of its synthesis, properties, and reactivity would not only contribute to the fundamental understanding of substituted guanidines but could also unveil novel applications in medicinal chemistry and materials science. Further dedicated research is necessary to fully elucidate the scientific potential of this compound.
Advanced Applications and Future Research Directions
Development of Novel Guanidine-Based Functional Materials
The inherent properties of the guanidine (B92328) group, such as its strong basicity and ability to form stable salts, make it a valuable component in the design of functional materials. sci-hub.se While specific research on 1-(2-chloro-6-nitrophenyl)guanidine in materials science is still nascent, the broader family of guanidine-based materials provides a strong indication of its potential.
Guanidine derivatives have been successfully incorporated into polymers to create materials with significant antimicrobial properties. For instance, polyhexamethylene guanidine hydrochloride (PHGH) has been shown to be highly effective against bacteria by disrupting their cell membranes. rug.nl The introduction of the this compound moiety into polymer backbones could yield materials with tailored functionalities. The electron-withdrawing nature of the nitro and chloro substituents on the phenyl ring may influence the electronic properties and reactivity of the guanidine group, potentially leading to materials with unique catalytic or sensing capabilities.
Furthermore, guanidine-based compounds are being explored as organic dyes in dye-sensitized solar cells (DSSCs). sci-hub.se The structural modifications on the guanidine core can significantly affect the electronic and optical properties of these dyes, such as their light-harvesting efficiencies. sci-hub.se The specific substitution pattern of this compound could offer a unique electronic profile, making it a candidate for investigation in the field of organic electronics.
Table 1: Potential Applications of Guanidine-Based Functional Materials
| Application Area | Example of Guanidine Derivative | Potential Role of this compound |
| Antimicrobial Agents | Polyhexamethylene guanidine hydrochloride (PHGH) rug.nl | Incorporation into polymers for antimicrobial surfaces and textiles. |
| Dye-Sensitized Solar Cells | Novel D-π-A organic dyes sci-hub.se | As a component in organic dyes to tune electronic and optical properties. |
| Catalysis | Guanidine iron (III) complexes nih.gov | As a ligand for metal complexes to create novel catalysts. |
Integration of Advanced Computational Techniques for Rational Design
Advanced computational techniques, particularly Density Functional Theory (DFT), are proving to be invaluable tools in the rational design of new molecules and for predicting their properties. researchgate.netnih.gov In the context of guanidine derivatives, computational studies can elucidate structure-activity relationships and guide the synthesis of compounds with desired functionalities. nih.gov
For this compound, DFT calculations can be employed to understand the influence of the chloro and nitro substituents on the geometry, electronic structure, and reactivity of the molecule. These studies can predict key parameters such as the molecule's frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding its potential in electronic applications. sci-hub.seresearchgate.net
Moreover, computational modeling can be used to simulate the interaction of this compound with various biological targets or material surfaces. nih.gov This can help in identifying potential applications and in designing more effective derivatives. For instance, molecular docking simulations could predict the binding affinity of this compound to specific enzyme active sites, guiding its development as a potential inhibitor. nih.gov
Table 2: Key Parameters from Computational Studies of Substituted Guanidines
| Computational Method | Studied Property | Significance for this compound |
| Density Functional Theory (DFT) nih.gov | Molecular geometry, electronic structure | Prediction of reactivity and potential for electronic applications. |
| Molecular Docking nih.gov | Binding affinity to biological targets | Guiding the design of enzyme inhibitors or other bioactive molecules. |
| First-Principles Calculations sci-hub.se | Excitation energies, dipole moment | Understanding optical properties for applications like DSSCs. |
Exploration of Broader Biological System Interactions (excluding human applications)
The guanidine moiety is a common feature in many biologically active compounds. sci-hub.se While human applications are outside the scope of this article, the exploration of this compound's interactions with other biological systems offers significant research opportunities.
Guanidine derivatives have shown a wide range of biological activities, including antimicrobial and antitumor effects in non-human systems. mdpi.com For example, decavanadates bearing guanidine derivatives have been shown to inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. mdpi.com The specific substitutions on the phenyl ring of this compound could modulate its biological activity, making it a candidate for the development of new antimicrobial agents for agricultural or veterinary use.
Furthermore, guanidine compounds can act as inhibitors of various enzymes. researchgate.net The investigation of this compound's effect on non-human enzymes, such as those found in plant pathogens or parasites, could lead to the discovery of novel pesticides or antiparasitic agents. The study of its impact on cytochrome P450 enzymes in different organisms, for instance, could reveal its potential as a modulator of metabolic processes. nih.gov
Synthesis of Complex Architectures Incorporating the this compound Motif
The synthesis of complex molecular architectures, such as macrocycles, containing the this compound motif represents a frontier in chemical synthesis with potential for creating molecules with novel functions. rug.nl Macrocycles are large ring-like molecules that have shown promise in various applications due to their unique structural and binding properties. rug.nl
The incorporation of the this compound unit into a macrocyclic framework could lead to the development of new receptors for specific ions or small molecules. The guanidinium (B1211019) group is known to form strong hydrogen bonds, which could be exploited in the design of selective hosts. The substituents on the phenyl ring would further influence the shape and electronic properties of the macrocycle's cavity.
Recent advances in multicomponent reactions (MCRs) and solid-phase synthesis have facilitated the creation of diverse libraries of macrocycles. rug.nlnih.gov These synthetic strategies could be adapted to include this compound as a building block, allowing for the rapid generation of novel and complex molecular architectures for screening in various applications.
Q & A
Q. What are the established synthetic routes for 1-(2-Chloro-6-nitrophenyl)guanidine, and how is its structural integrity verified?
Answer: The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example, analogous guanidine derivatives are synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chloro-6-nitroaniline with cyanamide derivatives under controlled acidic conditions . Structural verification employs techniques like X-ray crystallography (for solid-state conformation), NMR (to confirm proton environments), and mass spectrometry (for molecular weight validation). Crystallographic data, as seen in related guanidinium salts, can resolve bond angles and planarity of the guanidine moiety, critical for assessing resonance stabilization .
Q. Which analytical methods are recommended for assessing the purity of this compound?
Answer: Purity is evaluated using:
- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities.
- Elemental Analysis (C, H, N) to confirm stoichiometry.
- Thin-Layer Chromatography (TLC) for rapid qualitative assessment.
For example, derivatives like 1,3-Bis(tert-butoxycarbonyl)guanidine were characterized via melting point analysis and elemental composition matching . Ensure solvents like methylene chloride or benzene are avoided in sample preparation due to interference risks .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to prevent inhalation of vapors or dust.
- Storage: Keep in airtight containers at room temperature, away from oxidizing agents .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent unintended reactions .
Advanced Research Questions
Q. How does this compound behave under varying pH and temperature conditions?
Answer: Stability studies should include:
- pH-Dependent Hydrolysis: Test in buffers (pH 3–10) at 25–60°C, monitoring degradation via HPLC. Guanidine derivatives are prone to hydrolysis under strongly acidic/basic conditions due to protonation of the nitrophenyl group .
- Thermogravimetric Analysis (TGA): Assess decomposition thresholds. For example, nitroaryl guanidines often degrade above 200°C, releasing NOx gases .
Q. What role does this compound play in modulating enzyme activity or nucleic acid interactions?
Answer: The compound’s nitro and chloro groups may act as hydrogen-bond acceptors or electrophilic sites. In biochemical assays:
- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based activity assays. Related guanidines inhibit HIV protease via competitive binding .
- DNA/RNA Interactions: Utilize UV-Vis spectroscopy or gel electrophoresis to study denaturation effects, similar to guanidine thiocyanate’s chaotropic properties .
Q. How can researchers optimize HPLC methods for separating this compound from its synthetic byproducts?
Answer:
- Column Selection: C18 reverse-phase columns with 5 µm particle size.
- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution.
- Detection: UV at 254 nm (nitro group absorbance). Calibration curves using purified standards ensure quantitation accuracy .
Q. How should contradictory data on the compound’s biological activity be addressed?
Answer:
- Dose-Response Curves: Replicate experiments across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Cellular Context: Test in diverse cell lines to rule out cell-specific toxicity, as guanidine accumulation varies with membrane permeability .
- Control Experiments: Include guanidine-degrading enzyme co-treatments (e.g., Sll1077) to isolate compound-specific effects .
Q. What strategies are effective for elucidating the compound’s mechanism of action in anticancer or antimicrobial studies?
Answer:
- Molecular Docking: Use software like AutoDock to predict binding to targets like topoisomerases or quinazoline-binding proteins .
- Transcriptomics: RNA-seq analysis of treated microbial cultures (e.g., Synechococcus) to identify upregulated stress-response pathways .
- Metabolomics: Track guanidine-induced shifts in cellular metabolites via LC-MS .
Q. How can degradation products of this compound be identified and quantified?
Answer:
Q. What methodologies assess the environmental impact of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
